molecular formula C8H7Cl2N B6201095 4-chloro-3-ethynylaniline hydrochloride CAS No. 2694729-57-0

4-chloro-3-ethynylaniline hydrochloride

Cat. No.: B6201095
CAS No.: 2694729-57-0
M. Wt: 188.05 g/mol
InChI Key: YUEVVLQMDPXSMT-UHFFFAOYSA-N
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Description

4-chloro-3-ethynylaniline hydrochloride is an organic compound with the molecular formula C8H6ClN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and an ethynyl group at the 3-position. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethynylaniline hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-iodoaniline with ethynyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethynylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Hydrochloric Acid: Used to form the hydrochloride salt.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as hydrogen gas for reduction reactions.

Major Products Formed

    Substituted Anilines: Formed through substitution reactions.

    Carbonyl Compounds: Formed through oxidation of the ethynyl group.

    Amines: Formed through reduction of nitro groups.

Scientific Research Applications

4-chloro-3-ethynylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethynylaniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: Lacks the ethynyl group, making it less reactive in certain types of reactions.

    3-ethynylaniline: Lacks the chlorine atom, affecting its reactivity and solubility.

    4-chloro-3-nitroaniline: Contains a nitro group instead of an ethynyl group, leading to different chemical properties and reactivity.

Uniqueness

4-chloro-3-ethynylaniline hydrochloride is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

CAS No.

2694729-57-0

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

4-chloro-3-ethynylaniline;hydrochloride

InChI

InChI=1S/C8H6ClN.ClH/c1-2-6-5-7(10)3-4-8(6)9;/h1,3-5H,10H2;1H

InChI Key

YUEVVLQMDPXSMT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)N)Cl.Cl

Purity

95

Origin of Product

United States

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